An In-depth Technical Guide to the Structure and Application of Br-PEG2-oxazolidin-2-one
An In-depth Technical Guide to the Structure and Application of Br-PEG2-oxazolidin-2-one
Introduction
3-(2-(2-bromoethoxy)ethyl)oxazolidin-2-one is a heterobifunctional chemical linker. It integrates three key chemical motifs: a reactive bromoalkyl group, a hydrophilic diethylene glycol (PEG2) spacer, and a stable oxazolidin-2-one heterocycle. This combination of features makes it a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins associated with disease. A typical PROTAC molecule consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker's role is critical, as its length, rigidity, and hydrophilicity influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.
The Br-PEG2-oxazolidin-2-one linker provides a balance of reactivity and favorable physicochemical properties. The terminal bromine atom serves as a versatile electrophilic handle for conjugation to nucleophilic sites on a protein ligand, while the PEG2 spacer enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC. The oxazolidin-2-one moiety offers a stable, rigid core that can be further functionalized if necessary.
Chemical Structure and Properties
The assumed chemical structure for Br-PEG2-oxazolidin-2-one is depicted below, followed by a table summarizing its key quantitative properties.
Assumed Structure: 3-(2-(2-bromoethoxy)ethyl)oxazolidin-2-one
A table with the quantitative data for the assumed structure of Br-PEG2-oxazolidin-2-one is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂BrNO₃ | Calculated |
| Molecular Weight | 254.08 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | Predicted |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane (B109758) | Predicted |
| Purity | >95% | Typical for commercial products |
| Storage | Store at -20°C, desiccated | General recommendation |
Experimental Protocols
Representative Synthesis of 3-(2-(2-bromoethoxy)ethyl)oxazolidin-2-one
This protocol describes a plausible two-step synthesis starting from 2-(2-aminoethoxy)ethanol (B1664899).
Step 1: Synthesis of 3-(2-(2-hydroxyethoxy)ethyl)oxazolidin-2-one
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To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), add triphosgene (B27547) (0.4 equivalents) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
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After the addition, add a non-nucleophilic base such as triethylamine (B128534) (2.2 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 3-(2-(2-hydroxyethoxy)ethyl)oxazolidin-2-one.
Step 2: Bromination of the terminal hydroxyl group
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Dissolve the product from Step 1 (1 equivalent) in anhydrous CH₂Cl₂ at 0°C under an inert atmosphere.
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Add triphenylphosphine (B44618) (PPh₃) (1.2 equivalents) to the solution.
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Add carbon tetrabromide (CBr₄) (1.2 equivalents) portion-wise to the reaction mixture.
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Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to afford the final product, 3-(2-(2-bromoethoxy)ethyl)oxazolidin-2-one.
Application in PROTAC Synthesis: An Exemplary Protocol
This protocol outlines the use of Br-PEG2-oxazolidin-2-one to link a target protein ligand (containing a phenolic hydroxyl group) and an E3 ligase ligand (containing a primary amine).
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Alkylation of the Target Protein Ligand:
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Dissolve the target protein ligand (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
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Add a suitable base, for example, potassium carbonate (K₂CO₃) (2-3 equivalents).
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Add Br-PEG2-oxazolidin-2-one (1.1 equivalents) to the mixture.
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Heat the reaction mixture at 60-80°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
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After completion, cool the reaction, dilute with water, and extract with a suitable organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
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Purify the intermediate product by column chromatography.
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Coupling with the E3 Ligase Ligand:
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The oxazolidin-2-one ring can be hydrolyzed under basic or acidic conditions to reveal a secondary amine, which can then be coupled to the E3 ligase ligand. Alternatively, the oxazolidinone itself can be a part of the final E3 ligase binding motif, depending on the PROTAC design. For this example, we assume a hydrolysis and subsequent amidation.
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Hydrolyze the oxazolidin-2-one intermediate from the previous step using aqueous lithium hydroxide (B78521) (LiOH) in a solvent mixture like THF/water to yield a secondary amine.
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Couple this amine with the E3 ligase ligand, which has a carboxylic acid moiety, using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF.
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Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
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Upon completion, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.
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Mandatory Visualizations
Conceptual Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for synthesizing a PROTAC using Br-PEG2-oxazolidin-2-one.
Caption: A generalized workflow for PROTAC synthesis.
Conceptual Signaling Pathway of PROTAC Action
This diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.
